

Application Note: Determination of Metoxuron in Soil Samples

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Compound of Interest

Compound Name: Metoxuron-d6

Cat. No.: B12401455

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Abstract

This application note provides a detailed overview of analytical methods for the quantitative determination of Metoxuron, a phenylurea herbicide, in soil samples. The described protocols are intended for researchers, environmental scientists, and professionals in regulatory agencies. The primary methods detailed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are preferred for their sensitivity and selectivity.[1] A protocol for Gas Chromatography-Mass Spectrometry (GC-MS) is also included, which often necessitates a derivatization step for this class of compounds.[1] This document outlines procedures for sample collection, preparation, extraction, and analysis, and includes a summary of performance data for the validated methods.

Introduction

Metoxuron is a selective herbicide used to control broad-leaved weeds in various crops.[1][2] Its persistence and potential mobility in soil necessitate reliable and sensitive analytical methods for environmental monitoring and risk assessment. The choice of analytical technique depends on factors such as the required sensitivity, selectivity, and the complexity of the soil matrix.[1] HPLC-based methods are robust and widely used for the quantification of Metoxuron, while LC-MS/MS offers superior sensitivity and selectivity for trace-level analysis.[1] GC-MS can also be employed, though the thermally unstable nature of phenylurea herbicides may require derivatization to improve volatility.[1][3]

Physicochemical Properties of Metoxuron

A fundamental understanding of Metoxuron's physicochemical properties is crucial for developing effective extraction and analytical methods.

Property	Value
Molecular Formula	C ₁₀ H ₁₃ ClN ₂ O ₂
Molecular Weight	228.67 g/mol [2]
Water Solubility	678 mg/L (at 23 °C)[2]
logP (Octanol-water partition coefficient)	1.6[2]

Experimental Protocols

Soil Sample Collection and Pre-treatment

Proper sample collection and preparation are critical for obtaining representative and accurate results.

Protocol:

- **Sampling:** Collect soil samples from the desired depth using a soil auger or corer. To ensure the sample is representative, create a composite by combining multiple subsamples from the sampling area.[1]
- **Storage:** Place samples in clean, labeled containers and transport them to the laboratory on ice. For short-term storage, refrigerate at 4°C. For long-term storage, freeze at -20°C.[1]
- **Preparation:** Air-dry the soil samples at room temperature or in an oven at a temperature not exceeding 40°C. Once dried, grind the soil using a mortar and pestle and sieve it through a 2-mm mesh to achieve a homogenous sample.[1]

Sample Extraction

Two common and effective extraction methods for Metoxuron from soil are the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method and Solid-Phase Extraction (SPE).

This method is known for its speed and efficiency in extracting a wide range of pesticides from various matrices.^[2]

Materials:

- Homogenized soil sample
- Acetonitrile (HPLC grade)
- Water (deionized)
- QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate)
- Dispersive SPE (d-SPE) clean-up sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18)
- 50 mL and 15 mL centrifuge tubes
- Vortex mixer and centrifuge

Procedure:

- Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.^[1]
- Add 10 mL of deionized water and vortex for 1 minute to rehydrate the soil.^[1]
- Add 10 mL of acetonitrile and the QuEChERS extraction salts.^[1]
- Immediately cap the tube and shake vigorously for 1 minute.
- Centrifuge the tube at 4000 rpm for 5 minutes.^[1]
- Transfer a 1 mL aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing the d-SPE clean-up sorbents.^[1]
- Vortex the tube for 30 seconds.^[1]
- Centrifuge at 4000 rpm for 5 minutes.^[1]

- Filter the supernatant through a 0.45 μm syringe filter into an HPLC vial for analysis.[2]

SPE is a selective method for sample clean-up and concentration.

Materials:

- Soil extract (from an initial solvent extraction, e.g., with methanol or acetonitrile)
- C18 SPE cartridges (e.g., 500 mg, 6 mL)
- Methanol (HPLC grade)
- Deionized water
- Nitrogen evaporator

Procedure:

- Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry out.[1][2]
- Loading: Load the soil extract onto the conditioned cartridge at a slow flow rate (1-2 mL/min). [1]
- Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.[1][2]
- Elution: Elute the Metoxuron from the cartridge with 5 mL of methanol or acetonitrile into a collection tube.[1]
- Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for analysis (e.g., the mobile phase).[1][2]

Analytical Methods

Chromatographic Conditions:

Parameter	Specification
Instrument	HPLC system with UV-Vis Detector[2]
Column	C18, 5 µm, 4.6 x 250 mm[2]
Mobile Phase	Acetonitrile:Water (60:40, v/v)[2]
Flow Rate	1.0 mL/min[2]
Injection Volume	20 µL[2]
Column Temperature	30 °C[2]
Detection Wavelength	210 nm[2]

LC-MS/MS is the preferred method for high sensitivity and selectivity.[1]

Chromatographic and MS Conditions:

Parameter	Specification
Column	C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)[1]
Mobile Phase	Gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B)[1]
Ionization Mode	Electrospray Ionization (ESI), Positive Mode
Detection	Multiple Reaction Monitoring (MRM)

Note: Specific gradient conditions and MRM transitions should be optimized for the instrument in use.

Method Validation and Performance

The analytical methods should be validated according to established guidelines (e.g., ICH).[2]

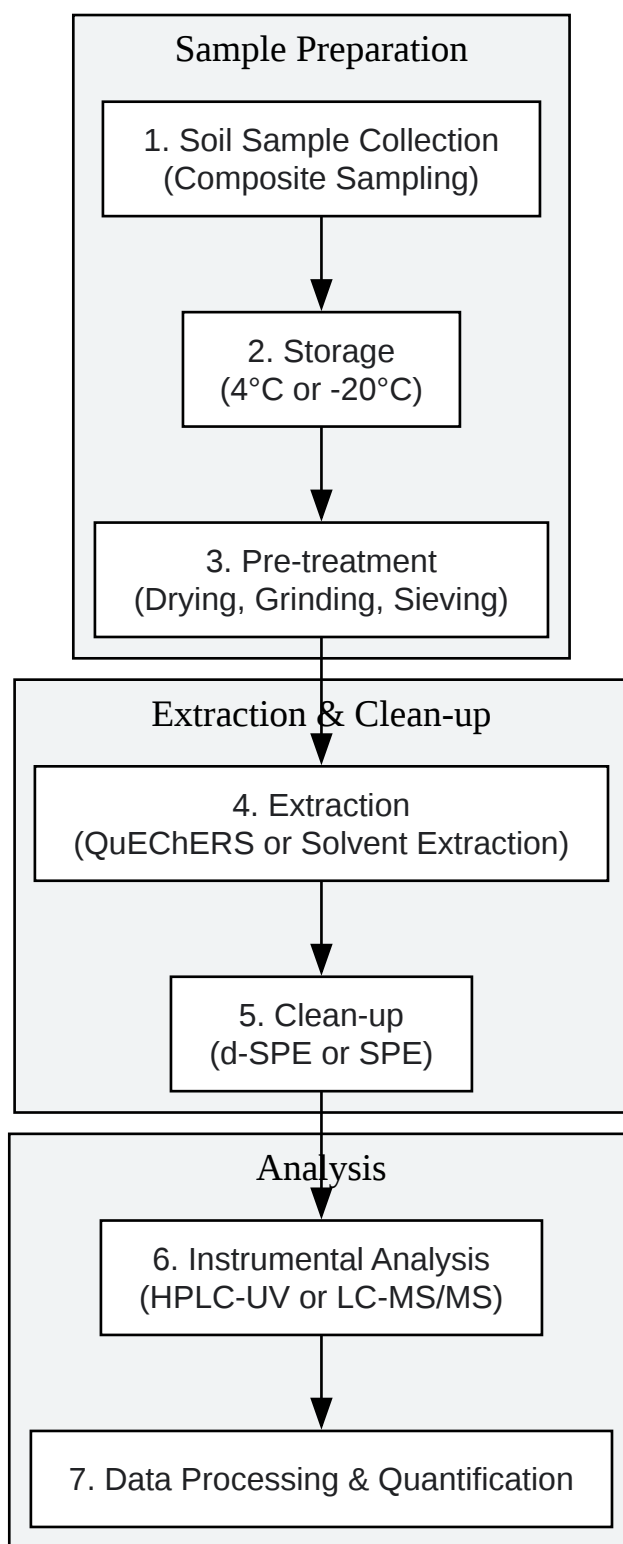
Key validation parameters are summarized below.

Quantitative Data Summary:

Parameter	HPLC-UV	LC-MS/MS	GC-MS
Limit of Detection (LOD)	0.82–1.29 ng/mL[3]	~0.1 ng/mL	0.01 ppm[4]
Limit of Quantification (LOQ)	0.010 mg/kg (in soil) [5]	0.2 µg/kg (for Metsulfuron-methyl)[6] [7]	-
Recovery	74-104% (in spiked water)[8]	>80%[4]	>80%[4]
Precision (RSD)	<15%	<20%	1.8-6.2%

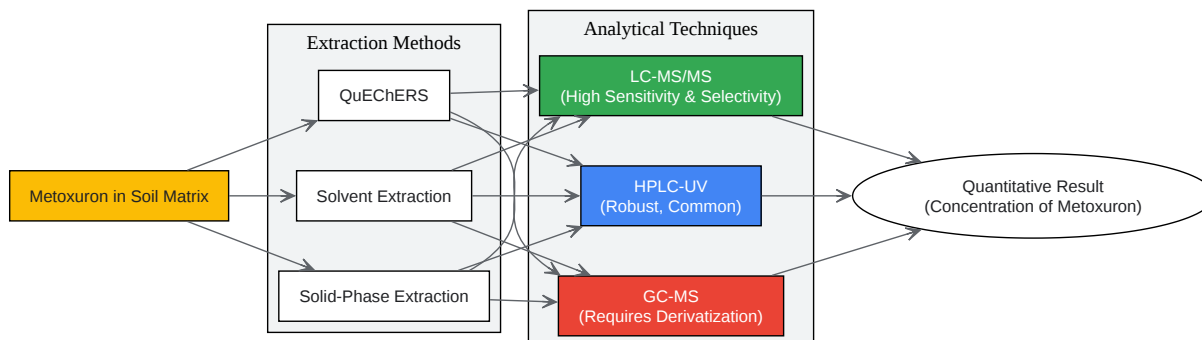
Note: The presented values are indicative and may vary depending on the specific soil matrix, instrumentation, and laboratory conditions. The LOQ for LC-MS/MS is for a similar sulfonylurea herbicide and suggests the potential sensitivity for Metoxuron.

Visualizations



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Caption: Experimental workflow for Metoxuron analysis in soil.



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